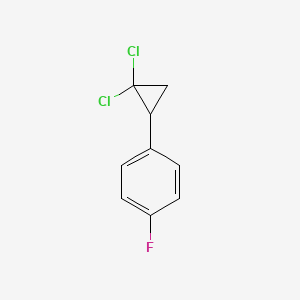
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene is an organic compound that features a dichlorocyclopropyl group attached to a fluorobenzene ring
Preparation Methods
The synthesis of 1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with dichlorocarbene. Dichlorocarbene can be generated from chloroform and a strong base such as potassium tert-butoxide or aqueous sodium hydroxide . The reaction proceeds through a cyclopropanation mechanism, where the dichlorocarbene inserts into the double bond of the fluorobenzene, forming the dichlorocyclopropyl group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichlorocyclopropyl group into a cyclopropyl group or further reduce it to an open-chain structure.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution .
Scientific Research Applications
1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom on the benzene ring enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes .
Comparison with Similar Compounds
Similar compounds to 1-(2,2-Dichlorocyclopropyl)-4-fluorobenzene include other dichlorocyclopropyl derivatives and fluorobenzene derivatives. For example:
1-(2,2-Dichlorocyclopropyl)benzene: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Fluorobenzyl chloride: Contains a benzyl chloride group instead of the dichlorocyclopropyl group, leading to different applications and properties.
The uniqueness of this compound lies in the combination of the dichlorocyclopropyl group and the fluorobenzene ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7Cl2F |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
1-(2,2-dichlorocyclopropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H7Cl2F/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5H2 |
InChI Key |
MRZZXYSXXKJREH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















